2-Acetamido-2-deoxy-beta-D-glucopyranosyl Azide

Vue d'ensemble

Description

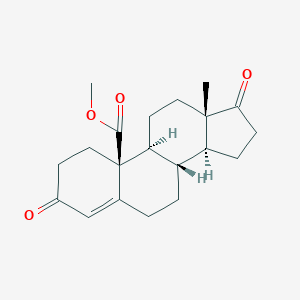

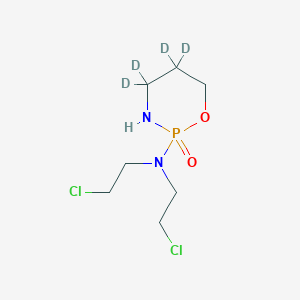

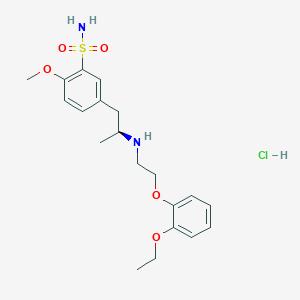

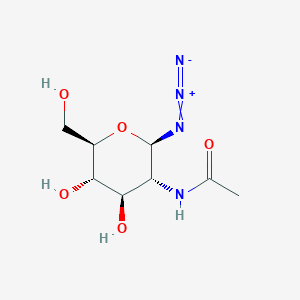

2-Acetamido-2-deoxy-beta-D-glucopyranosyl Azide is a compound with the molecular formula C8H14N4O5 . It is also known by other names such as 2-Acetamido-2-deoxy-b-D-glucopyranosyl azide and N-[(2R,3R,4R,5S,6R)-2-AZIDO-4,5-DIHYDROXY-6-(HYDROXYMETHYL)OXAN-3-YL]ACETAMIDE .

Synthesis Analysis

The synthesis of this compound involves the reaction of the protected beta-D-glycosylamine with L-malic acid chloralid in the presence of a coupling agent (EEDQ). This results in N4-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-L-malamic acid chloralid that can be deprotected in two ways: (1) using ammonia, which gives N4-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-L-2-hydroxysuccinamide, and (2) using hydrazine, which gives N4-(2-acetamido-2-deoxy-1-D-glucopyranosyl)-L-2-hydroxysuccinamic acid hydrazide .Molecular Structure Analysis

The glucopyranose rings of GlcNAc-Asn [4-N-(2-acetamido-2-deoxy-beta-d-glucopyranosyl)-l-asparagine] and Glc-Asn [4-N-(beta-d-glucopyranosyl)-l-asparagine] both have the C-1 chair conformation. Also, the glucose-asparagine linkage of each molecule is present in the beta-anomeric configuration .Chemical Reactions Analysis

The reaction of a wide variety of alcohols with a reactive, readily prepared furanosyl oxazoline under acidic conditions affords the corresponding β-D-glucopyranosides in good to high yields. Primary alcohols gave only β-D-glucopyranosides .Physical And Chemical Properties Analysis

The molecular weight of 2-Acetamido-2-deoxy-beta-D-glucopyranosyl Azide is 246.22 g/mol. It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 7. The Rotatable Bond Count is 3 .Applications De Recherche Scientifique

Synthesis of Various Molecules

2-Acetamido-2-deoxy-beta-D-glucopyranosyl Azide (ATAG) can be used in the synthesis of various molecules . It can be a key component in the creation of complex structures due to its unique chemical properties.

Covalent Labeling

ATAG can be used for covalent labeling in scientific experiments . This involves attaching a detectable label to a molecule of interest, which can then be tracked or quantified in a biological system.

Bioconjugation

Bioconjugation is the process of joining two biomolecules together, and ATAG can play a crucial role in this process . It can be used to create conjugates of proteins, nucleic acids, and other biomolecules for various research applications.

Click Chemistry

Click chemistry is a type of chemical reaction that is reliable, wide in scope, and easy to perform. ATAG has been extensively used in click chemistry , which is often used in drug discovery and materials science.

Drug Design

ATAG can be used as a linker in drug design . Linkers are used to connect a drug to a carrier or targeting molecule, and the unique properties of ATAG make it suitable for this purpose.

Diagnostic Agent

There is potential for ATAG to be used as a diagnostic agent in various diseases . As a diagnostic agent, it could be used to detect or monitor disease progression.

Targeted Drug Delivery

ATAG could be explored for its use in targeted drug delivery . This involves designing drugs that are delivered specifically to the cells or tissues that are affected by a particular disease, improving the effectiveness of treatment and reducing side effects.

Analytical Detection

New analytical methods for the detection of ATAG could be developed . This could be useful in a variety of fields, including environmental monitoring, food safety, and medical diagnostics.

Orientations Futures

The synthesis and reactions of 2-Acetamido-2-deoxy-beta-D-glucopyranosyl Azide and related compounds continue to be an area of active research. For example, recent work has explored the use of a reactive, readily prepared furanosyl oxazoline for the preparation of unprotected β-glucopyranosides of N-acetyl-D-glucosamine .

Propriétés

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-2-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O5/c1-3(14)10-5-7(16)6(15)4(2-13)17-8(5)11-12-9/h4-8,13,15-16H,2H2,1H3,(H,10,14)/t4-,5-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZCDCDASZJFGK-FMDGEEDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1N=[N+]=[N-])CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N=[N+]=[N-])CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetamido-2-deoxy-beta-D-glucopyranosyl Azide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.